Doconazole
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Overview
Description
Doconazole is a synthetic antifungal agent primarily used for the treatment of infections caused by the Herpes simplex type 1 virus, including herpes of the lips. It works by affecting the fusion of the virus with the plasma membrane, thereby inhibiting the penetration of the virus into the cell and its subsequent replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doconazole can be synthesized through a multi-step process involving the reaction of biphenyl derivatives with imidazole. The synthetic route typically involves the following steps:
Formation of the biphenyl intermediate: This involves the reaction of biphenyl with appropriate reagents to introduce functional groups necessary for further reactions.
Cyclization: The biphenyl intermediate undergoes cyclization to form a dioxolane ring.
Imidazole introduction:
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Doconazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the imidazole ring or the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Doconazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying antifungal agents and their mechanisms.
Biology: Research on this compound helps understand viral fusion mechanisms and the development of antiviral therapies.
Medicine: It is used in the development of topical treatments for herpes infections.
Industry: this compound is used in the formulation of pharmaceutical products for treating viral infections.
Mechanism of Action
Doconazole exerts its effects by interfering with and stabilizing the host cell’s surface phospholipids. This prevents the fusion of the herpes virus’s viral envelope with the human host cell, thereby inhibiting the entry and subsequent replication of the virus . The molecular targets include the viral envelope and host cell membrane components.
Comparison with Similar Compounds
Ketoconazole: Another antifungal agent that inhibits ergosterol synthesis in fungal cell membranes.
Miconazole: An azole antifungal that also inhibits ergosterol synthesis and has broad-spectrum activity against fungi.
Uniqueness of Doconazole: this compound is unique in its mechanism of action, specifically targeting the fusion process of the herpes virus with the host cell membrane. This makes it particularly effective against herpes simplex type 1 virus infections, whereas other antifungal agents like ketoconazole and miconazole primarily target fungal cell membranes .
Properties
Molecular Formula |
C26H22Cl2N2O3 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-[[(2R)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23?,26-/m0/s1 |
InChI Key |
GNZHVEIGGFMLSP-NASUQTAISA-N |
Isomeric SMILES |
C1C(O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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